molecular formula C24H28N4O2S B2568875 2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946239-61-8

2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2568875
CAS No.: 946239-61-8
M. Wt: 436.57
InChI Key: CJTUTEYRSYCYAJ-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a 2,4,5-trimethyl-substituted benzene ring linked via a sulfonamide group to a pyridazine moiety substituted with a piperidin-1-yl group.

Properties

IUPAC Name

2,4,5-trimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-17-15-19(3)23(16-18(17)2)31(29,30)27-21-9-7-20(8-10-21)22-11-12-24(26-25-22)28-13-5-4-6-14-28/h7-12,15-16,27H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTUTEYRSYCYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the piperidine and pyridazine rings. One common method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperidine and pyridazine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Analogues

Compound A : N-{4-[6-(Methanesulfonyl)Pyridazin-3-yl]Phenyl}-3,4-Dimethylbenzene-1-Sulfonamide
  • Molecular Formula : C₂₂H₂₅N₃O₃S
  • Molecular Weight : 411.52 g/mol
  • Key Features :
    • Replaces the piperidin-1-yl group with a methanesulfonyl substituent on the pyridazine ring.
    • Retains a dimethylbenzene sulfonamide core but lacks the 2,4,5-trimethyl substitution.
Compound B : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
  • Molecular Formula: Not explicitly stated (estimated ~C₃₀H₂₃F₂N₅O₃S)
  • Molecular Weight : 589.1 g/mol (M+1)
  • Key Features :
    • Incorporates a chromene-pyrazolopyrimidine hybrid system instead of pyridazine.
    • Includes fluorinated aromatic groups, which may enhance binding affinity to hydrophobic enzyme pockets.
Compound C : 4-(4-(Arylamino)-6-(Piperidin-1-yl)-1,3,5-Triazine-2-ylamino)-N-(Pyrimidin-2-yl)Benzenesulfonamides
  • Molecular Formula : Varies by aryl substitution (e.g., C₂₃H₂₆N₈O₂S)
  • Key Features: Replaces pyridazine with a 1,3,5-triazine core. Retains the piperidin-1-yl group but introduces a pyrimidin-2-ylamino substituent.
  • Significance : Exhibits potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that the triazine-piperidine combination enhances microbial target engagement .

Comparative Analysis Table

Parameter Target Compound Compound A Compound B Compound C
Core Scaffold Pyridazine Pyridazine Pyrazolopyrimidine-Chromene Triazine
Sulfonamide Substituent 2,4,5-Trimethylbenzene 3,4-Dimethylbenzene Fluorinated N-methylbenzene Pyrimidin-2-yl-linked benzene
Heterocyclic Substituent Piperidin-1-yl Methanesulfonyl Fluorophenyl-Chromene Piperidin-1-yl + Arylamino
Molecular Weight ~425–440 g/mol (estimated) 411.52 g/mol 589.1 g/mol ~450–500 g/mol
Reported Activity Limited data (structural analog suggests kinase inhibition) Solubility-focused design Anticancer/inflammatory (patent example) Antimicrobial (MIC: 2–8 µg/mL)

Key Findings

Bioactivity :

  • The piperidin-1-yl group in the target compound and Compound C correlates with antimicrobial efficacy, likely due to improved membrane penetration or enzyme binding .
  • Fluorinated groups (Compound B) and methanesulfonyl (Compound A) modulate solubility and target selectivity, critical for drug-likeness .

Triazine-based analogs (Compound C) show superior antimicrobial activity over pyridazine derivatives, suggesting scaffold-dependent efficacy .

Synthetic Complexity :

  • Compound B’s chromene-pyrazolopyrimidine system requires multi-step synthesis, whereas the target compound’s pyridazine-piperidine motif is more straightforward to functionalize .

Biological Activity

2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, also known by its CAS number 946239-61-8, is a sulfonamide compound featuring a complex structure that includes a piperidine ring and a pyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N4O2SC_{24}H_{28}N_{4}O_{2}S, with a molecular weight of 440.57 g/mol. The structure includes functional groups that are known to interact with various biological targets, making it a subject of interest for drug development.

PropertyValue
Molecular Formula C24H28N4O2S
Molecular Weight 440.57 g/mol
CAS Number 946239-61-8

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could bind to cellular receptors, altering signal transduction pathways.
  • Gene Expression Regulation : The compound might influence the expression of genes related to cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have explored the effects of sulfonamide derivatives on cardiovascular functions and other biological processes. For instance, research indicated that certain sulfonamide derivatives can significantly alter perfusion pressure in isolated rat heart models.

Case Study: Cardiovascular Effects

One study evaluated the impact of various sulfonamide derivatives on coronary resistance and perfusion pressure:

GroupCompound NameDose (nM)Effect on Perfusion Pressure
IControl (Krebs-Henseleit solution only)-Baseline
II2,4,5-trimethyl-N-{4-[6-(piperidin-1-yl)...}0.001Decreased
III4-(2-aminoethyl)-benzenesulfonamide0.001Decreased
IV2-hydrazinocarbonyl-benzenesulfonamide0.001No significant change

The results demonstrated that the compound significantly decreased perfusion pressure compared to controls, suggesting a potential therapeutic role in managing cardiovascular conditions .

Pharmacological Implications

The ability of this compound to modulate cardiovascular parameters positions it as a candidate for further investigation in drug development aimed at treating hypertension and related disorders.

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